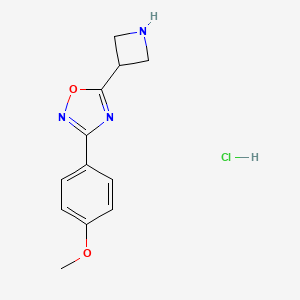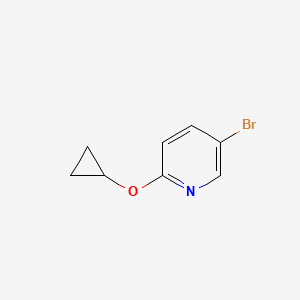methanone hydrobromide CAS No. 1824608-06-1](/img/structure/B1379121.png)
[5-(2-Aminoethyl)-2-thienyl](2-thienyl)methanone hydrobromide
Overview
Description
“5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is a chemical compound with the molecular formula C11H12BrNOS2 . It has an average mass of 318.253 Da and a monoisotopic mass of 316.954346 Da . This compound is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is defined by its molecular formula, C11H12BrNOS2 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms .Scientific Research Applications
Bio-Potent Derivatives Synthesis
A study by Thirunarayanan (2014) discusses the synthesis of bio-potent derivatives similar to your compound of interest. These derivatives, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, are synthesized using a Diels-Alder reaction and exhibit antimicrobial, antioxidant, and insect antifeedant activities.
Spectroscopic Properties
Al-Ansari (2016) explored the spectroscopic properties of compounds similar to “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in various solvents. This study, titled "Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study", examines how the solvent's polarity affects the compounds' fluorescence and absorption properties.
Central Nervous System Applications
Research by Butler, Wise, & Dewald (1984) on a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which are structurally related to your compound, demonstrates central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity.
Multi-charged Methinium Compounds
The study by Noack et al. (2003) discusses the preparation of 2-amino-5-thienyl-substituted multicharged methinium compounds. This involves reacting lithiated species of N,N-disubstituted 2-aminothiophenes with alkyl derivatives of di- and tricarbonic acids.
Adenosine A1 Receptor Agonism
Dalpiaz et al. (2002) conducted a study titled "Temperature dependence of the affinity enhancement of selective adenosine A1 receptor agonism: a thermodynamic analysis", focusing on 2-amino-benzoylthiophene derivatives and their role in enhancing adenosine A1 receptor agonist binding.
Benzo[b]thiophen Derivatives Synthesis
Chapman, Scrowston, & Westwood (1969) explored the synthesis of benzo[b]thiophen derivatives, including α-amino-β-(3-benzo[b]thienyl) propionic acid and its derivatives. The study, "Pharmacologically active benzo[b]thiophen derivatives. 8. Benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, and some of their 5-substituted derivatives", provides insight into the pharmacological evaluation of these compounds.
Thienopyrimidine Synthesis
Pokhodylo, Shyyka, Savka, & Obushak (2010) investigated novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. Their research, titled "Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes", focuses on the synthesis of new 2-azidothiophenes and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines.
Anti-HIV Agent Synthesis
Liu, Shih, & Lee (1993) conducted a study on the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents. The paper, "Synthesis of representative 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones as potential anti-HIV agents", explores cyclocondensation reactions to create these compounds.
These studies illustrate the diverse applications of compounds structurally related to “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” in various scientific research fields, ranging from drug synthesis to spectroscopic analysis and receptor agonism studies.
properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPXREKEHUZLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)


![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

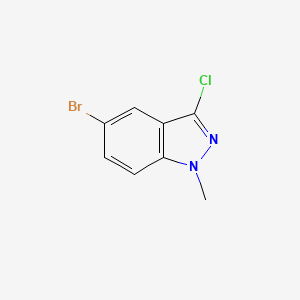
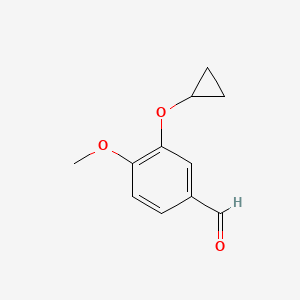
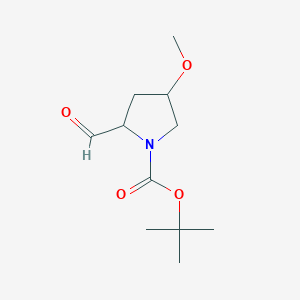


![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
